molecular formula C21H20ClNO3S B8032320 N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B8032320
M. Wt: 401.9 g/mol
InChI Key: PCTZVTLAMWKBOR-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with a benzyl group, a chloro group, and a methoxyphenylmethyl group, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Nucleophilic Substitution: The initial step often involves the nucleophilic substitution of a benzene sulfonyl chloride with a benzylamine derivative.

    Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions (temperature, pressure, solvent choice) are employed to maximize the production scale.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block in the development of novel sulfonamide-based compounds.

Biology and Medicine:

  • Investigated for its potential antibacterial properties due to the sulfonamide group.
  • Explored as a candidate for drug development targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.
  • Acts as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby blocking folic acid synthesis and exerting antibacterial effects.

Comparison with Similar Compounds

    N-benzyl-4-chlorobenzene-1-sulfonamide: Lacks the methoxyphenylmethyl group.

    N-benzyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide: Lacks the chloro group.

    4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide: Lacks the benzyl group.

Uniqueness: N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyl, chloro, and methoxyphenylmethyl groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

N-benzyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S/c1-26-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)27(24,25)21-13-9-19(22)10-14-21/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTZVTLAMWKBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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